5-Chloroisothiazol-3-ol

CAS No.: 25629-58-7

Cat. No.: VC2033192

Molecular Formula: C3H2ClNOS

Molecular Weight: 135.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25629-58-7 |

|---|---|

| Molecular Formula | C3H2ClNOS |

| Molecular Weight | 135.57 g/mol |

| IUPAC Name | 5-chloro-1,2-thiazol-3-one |

| Standard InChI | InChI=1S/C3H2ClNOS/c4-2-1-3(6)5-7-2/h1H,(H,5,6) |

| Standard InChI Key | XFIPRDRBFGJGIZ-UHFFFAOYSA-N |

| SMILES | C1=C(SNC1=O)Cl |

| Canonical SMILES | C1=C(SNC1=O)Cl |

Introduction

Chemical Identity and Structure

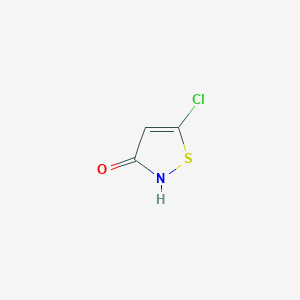

5-Chloroisothiazol-3-ol is characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms, with a chlorine substituent at position 5 and a hydroxyl group at position 3. Its structure is fundamental to understanding its reactivity and applications.

Basic Chemical Information

The following table presents the primary chemical identifiers for 5-Chloroisothiazol-3-ol:

| Parameter | Value |

|---|---|

| Chemical Name | 5-Chloroisothiazol-3-ol |

| CAS Registry Number | 25629-58-7 |

| Molecular Formula | C₃H₂ClNOS |

| Molecular Weight | 135.57 g/mol |

| IUPAC Name | 5-chloro-1,2-thiazol-3-one |

| InChI | InChI=1S/C3H2ClNOS/c4-2-1-3(6)5-7-2/h1H,(H,5,6) |

| SMILES | C1=C(SNC1=O)Cl |

Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts:

-

5-chloro-3-hydroxyisothiazole

-

5-chloro-1,2-thiazol-3-one

-

5-chloro-3(2H)-Isothiazolone

-

5-Chloro-4-isothiazolin-3-one

-

3(2H)-Isothiazolone, 5-chloro-

Physical Properties

5-Chloroisothiazol-3-ol exhibits specific physical characteristics that define its behavior in various environments and applications.

Physical State and Appearance

At standard conditions, 5-Chloroisothiazol-3-ol appears as a solid with characteristics as follows:

| Property | Description |

|---|---|

| Physical State | Solid at room temperature |

| Color | Clear to yellowish |

| Odor | No specific data available |

Thermodynamic Properties

The thermal behavior of 5-Chloroisothiazol-3-ol is critical for handling and processing:

| Property | Value | Source |

|---|---|---|

| Melting Point | 93-97°C | |

| Boiling Point | Data not available | - |

| Density | 1.62±0.1 g/cm³ (Predicted) |

Solubility and Chemical Behavior

The compound's solubility profile influences its applications and handling requirements:

| Property | Value |

|---|---|

| Water Solubility | Specific data not available |

| pKa | 7.20±0.40 (Predicted) |

| Recommended Storage | Under inert gas (nitrogen or argon) at 2-8°C |

Chemical Reactivity and Structure-Activity Relationships

The reactivity of 5-Chloroisothiazol-3-ol is determined by its heterocyclic structure containing both nitrogen and sulfur atoms, along with the chlorine substituent.

Structural Features

The isothiazole ring in 5-Chloroisothiazol-3-ol contains a delocalized π-orbital system, contributing to its aromatic character. The presence of the N-S bond is particularly significant for its reactivity. Isothiazoles, including 5-Chloroisothiazol-3-ol, have a high degree of aromaticity according to the HOMA (harmonic oscillator model of aromaticity) criterion .

Reactive Centers

5-Chloroisothiazol-3-ol contains several reactive functional groups:

-

The hydroxyl group at position 3 (present as a tautomer in the 3-one form)

-

The nitrogen atom in the ring

-

The electrophilic chlorine at position 5

Relationship to Other Isothiazole Compounds

5-Chloroisothiazol-3-ol is structurally related to other important isothiazole derivatives, particularly those used as biocides and preservatives.

Comparison with Methylchloroisothiazolinone

While 5-Chloroisothiazol-3-ol (C₃H₂ClNOS) lacks a methyl group, it shares structural similarities with 5-chloro-2-methyl-4-isothiazolin-3-one (C₄H₄ClNOS, CAS: 26172-55-4), commonly known as methylchloroisothiazolinone (MCI). The latter is extensively used in commercial biocide formulations, often in combination with methylisothiazolinone .

Position in the Isothiazole Family

Isothiazoles represent an important class of five-membered heterocycles with diverse applications. 5-Chloroisothiazol-3-ol can be considered a simpler analog of more complex isothiazole derivatives that have found applications in pharmaceuticals, agrochemicals, and industrial biocides .

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures

The following precautionary statements apply to the handling of 5-Chloroisothiazol-3-ol:

Research Gaps and Future Directions

Despite the structural relationship to well-studied isothiazolones, research specifically on 5-Chloroisothiazol-3-ol appears limited. Future research directions might include:

-

Detailed investigation of its antimicrobial spectrum and potency

-

Structure-activity relationship studies comparing it with methylated derivatives

-

Potential applications in material preservation or as a synthetic intermediate

-

Environmental fate and ecotoxicological assessment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume